N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine
Description
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)nonyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-2-3-4-5-6-7-15-20(22-19-14-10-11-16-21-19)25-18-13-9-8-12-17(18)23-24-25/h8-14,16,20H,2-7,15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXCQSFVSGIKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(NC1=CC=CC=N1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine typically involves the reaction of 1H-1,2,3-benzotriazole with a nonyl halide under basic conditions to form the nonyl-substituted benzotriazole intermediate. This intermediate is then reacted with 2-aminopyridine to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine involves its ability to interact with molecular targets through various pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthetic Efficiency: The target compound’s yield is extrapolated to align with benzotriazolylenamine derivatives (e.g., 3g: 74%, 4e: 53%) . Longer alkyl chains (e.g., nonyl) may reduce reaction efficiency compared to shorter chains due to steric effects.
- Isomerism: Unlike analogues like 3d/4d (E/Z mixtures), the nonyl chain in the target compound likely restricts rotational freedom, minimizing isomer formation. This contrasts with compounds like 3a/5b, which form 2:1 isomer mixtures .
- Stability : Benzotriazole derivatives (e.g., 3g, 5a) exhibit exceptional stability, even after prolonged storage . The pyridin-2-amine group may further enhance stability via π-π stacking or hydrogen bonding.
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine : Exhibits intramolecular N–H⋯O hydrogen bonding, stabilizing its planar structure. In contrast, benzotriazolylenamines rely on steric shielding rather than hydrogen bonding for stability.
- 3-(Benzyloxy)-N-(4-methylthiazol-2-yl)pyridin-2-amine : Contains a thiazole ring, enabling diverse non-covalent interactions (e.g., S⋯π), which are absent in the target compound.
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine (CAS Number: 1381763-20-7) is a compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, incorporating data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H27N5, with a molecular weight of 337.462 g/mol. The compound features a nonyl chain linked to a benzotriazole moiety and a pyridin-2-amine structure, which contributes to its biological activity.
Biological Activity Overview
Research on benzotriazole derivatives suggests significant biological activities. The following subsections detail the specific activities of this compound.
Antibacterial Activity
Benzotriazole derivatives have been reported to exhibit antibacterial properties. A study screening various compounds found that certain benzotriazole derivatives showed bactericidal effects against multiple strains of bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| Other Benzotriazoles | Escherichia coli | 25 μg/mL |
These results indicate that this compound may be effective against certain bacterial infections.
Antifungal Activity
The antifungal properties of benzotriazole derivatives have also been investigated. In vitro studies have shown that various derivatives possess activity against fungi such as Candida albicans. For example:
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 15 μg/mL |
| Other Benzotriazoles | Aspergillus niger | 20 μg/mL |
These findings suggest that the compound may serve as a potential antifungal agent.
Antitumor Activity
Recent studies have explored the antitumor potential of benzotriazole derivatives. Some compounds have demonstrated cytotoxic effects on cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 10 μM |
| Other Benzotriazoles | MCF7 (breast cancer) | 15 μM |
This indicates that N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amines may have potential as an antitumor agent.
Case Studies
Several case studies highlight the biological activity of similar compounds:
Case Study 1: A series of benzotriazole derivatives were synthesized and screened for antibacterial and antifungal activities. Among these compounds, those with longer alkyl chains exhibited enhanced activity against both bacterial and fungal strains.
Case Study 2: Research on the structure–activity relationship (SAR) of benzotriazoles indicated that modifications to the benzene ring significantly influence biological activity. Substituents such as halogens increased potency against specific pathogens.
Q & A
Q. Advanced
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
- Temperature Control : Higher temperatures (120°C) accelerate reactions but may promote side products; lower temperatures (0–25°C) favor selectivity .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene minimizes byproduct formation.
- Isomer Separation : Employ chiral columns (e.g., Chiralcel OD-H) for E/Z isomers, as seen in analogous enamine systems .
How are contradictions in spectroscopic data resolved during structural elucidation?
Q. Advanced
- Multi-Technique Validation : Combine NMR, IR, and X-ray data to cross-validate assignments. For example, ambiguous NOESY correlations can be clarified via crystallographic data .
- Isomer Analysis : Monitor dynamic equilibria (e.g., E/Z isomerism) using variable-temperature NMR .
- Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted precursors or hydrolysis products) .
What computational methods support structural and functional analysis?
Q. Advanced
- DFT Calculations : Predict optimized geometries, vibrational frequencies (validated against IR data), and electronic properties (HOMO-LUMO gaps) .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) or metal ions for coordination studies .
- MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) .
How are stereochemical considerations addressed in derivatives of this compound?
Q. Advanced
- Chiral Resolving Agents : Use (R)- or (S)-BINOL to separate enantiomers via diastereomeric salt formation.
- Asymmetric Catalysis : Employ palladium-catalyzed couplings with chiral ligands (e.g., Josiphos) for stereoselective synthesis .
- Dynamic Kinetic Resolution : Exploit equilibrium between isomers under specific conditions (e.g., acidic media) .
What are the applications of benzotriazole-containing compounds in materials science?
Q. Basic
- Corrosion Inhibition : Benzotriazole derivatives form protective films on metal surfaces .
- Coordination Chemistry : Act as ligands for transition metals (e.g., Cu, Zn) in catalysis or luminescent materials .
- Polymer Stabilizers : UV absorption and radical scavenging properties enhance material durability .
How to design experiments for studying coordination with transition metals?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
